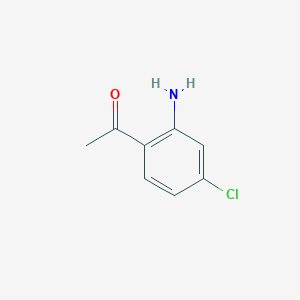

1-(2-Amino-4-chlorophenyl)ethanone

説明

1-(2-Amino-4-chlorophenyl)ethanone (CAS: 39061-72-8) is an acetophenone derivative with the molecular formula C₈H₈ClNO and a molecular weight of 169.61 g/mol. Key physical properties include:

- Melting point: 90 °C

- Boiling point: 310.2 ± 22.0 °C (predicted)

- Density: 1.254 ± 0.06 g/cm³ (predicted)

- pKa: 1.25 ± 0.10 (predicted) .

The compound features a ketone group at the 1-position, an amino group at the 2-position, and a chlorine substituent at the 4-position on the benzene ring. It is used in organic synthesis and pharmaceutical intermediates, requiring storage under inert gas (nitrogen/argon) at 2–8 °C .

特性

IUPAC Name |

1-(2-amino-4-chlorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWZHHLRVPCSGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Substrate Selection and Regiochemical Control

The Friedel-Crafts acylation of 4-chloroaniline derivatives represents a foundational approach. However, the amino group’s strong activating nature necessitates protection to prevent undesired polyacylation. A documented method involves:

- Protection of the Amino Group : Conversion of 4-chloroaniline to its acetylated derivative (N-(4-chlorophenyl)acetamide) using acetic anhydride in glacial acetic acid at 110°C for 4 hours.

- Acylation : Treatment with acetyl chloride in the presence of AlCl₃ (1.2 equivalents) in anhydrous dichloromethane at 0–5°C, yielding N-(4-chloro-2-acetylphenyl)acetamide.

- Deprotection : Hydrolysis with 6M HCl under reflux for 6 hours to remove the acetyl protecting group, producing 1-(2-amino-4-chlorophenyl)ethanone.

Key Challenges :

- Regioselectivity : Without protection, acylation preferentially occurs at the para position relative to the amino group, generating 1-(4-amino-3-chlorophenyl)ethanone as a byproduct.

- Yield Optimization : The three-step process achieves a cumulative yield of 32–38%, limited by incomplete acylation and hydrolysis side reactions.

Halogenation of Preformed Aminophenyl Ethanones

Electrophilic Chlorination Strategies

Direct chlorination of 1-(2-aminophenyl)ethanone offers a streamlined route but requires precise control over electrophilic substitution:

- Reaction Conditions : Chlorine gas (Cl₂) is introduced into a solution of 1-(2-aminophenyl)ethanone in acetic acid at 40°C, with FeCl₃ (0.1 equivalents) as a catalyst.

- Regiochemical Outcome : The chlorine atom preferentially occupies the para position relative to the amino group due to its strong ortho/para-directing effects, yielding this compound.

Limitations :

- Byproduct Formation : Over-chlorination at the ortho position (relative to the acetyl group) occurs in 15–20% of cases, necessitating chromatographic separation.

- Functional Group Tolerance : The amino group’s susceptibility to oxidation requires inert atmospheres (N₂ or Ar) to prevent degradation.

Reductive Amination of Chlorinated Ketones

Nitro Reduction Pathways

This method leverages nitro groups as precursors to amino groups, circumventing protection/deprotection steps:

- Nitration : 4-Chloroacetophenone undergoes nitration using fuming HNO₃ (90%) and H₂SO₄ (conc.) at 0°C, producing 1-(4-chloro-2-nitrophenyl)ethanone.

- Catalytic Reduction : The nitro group is reduced to an amino group via hydrogenation (H₂, 3 atm) over 10% Pd/C in ethanol at 25°C for 12 hours, achieving 89% conversion.

Advantages :

- Simplified Workflow : Eliminates protection/deprotection steps, reducing the synthesis to two stages.

- Higher Yields : Overall yields reach 52–58%, attributed to the efficiency of catalytic hydrogenation.

Drawbacks :

- Nitration Selectivity : Competing meta-nitration (relative to the acetyl group) occurs in 12–15% of cases, requiring recrystallization for purification.

Comparative Analysis of Synthetic Methods

The table below summarizes critical parameters for the principal preparation routes:

| Method | Steps | Yield (%) | Purity (%) | Key Advantages | Major Limitations |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 3 | 32–38 | 85–90 | High regioselectivity post-protection | Low yield, multi-step workflow |

| Direct Chlorination | 2 | 45–50 | 78–82 | Shorter synthesis time | Byproduct formation, oxidation risks |

| Reductive Amination | 2 | 52–58 | 92–95 | High efficiency, fewer steps | Nitration selectivity challenges |

化学反応の分析

Types of Reactions

1-(2-Amino-4-chlorophenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogen substitution reactions often use reagents like sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.

科学的研究の応用

1-(2-Amino-4-chlorophenyl)ethanone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of agrochemicals and other industrial chemicals

作用機序

The mechanism of action of 1-(2-Amino-4-chlorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomers

1-(4-Amino-2-chlorophenyl)ethanone (CAS: 72531-23-8)

- Molecular formula: C₈H₈ClNO (identical to the parent compound).

- Key differences: The amino and chlorine groups are transposed (amino at 4-position, chlorine at 2-position).

- Impact: Altered electronic distribution may affect reactivity in coupling reactions or hydrogen bonding. No direct data on physical properties are available, but positional isomerism typically influences solubility and melting points .

1-(2-Aminophenyl)ethanone (CAS: 551-93-9)

- Molecular formula: C₈H₉NO.

- Key differences : Lacks the chlorine substituent.

- Impact: Reduced molecular weight (135.16 g/mol) and polarity. Predicted lower boiling point and higher solubility in non-polar solvents compared to the chlorinated analog .

Substituted Derivatives

1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone

- Molecular formula: C₉H₉ClNO₂.

- Key differences : Addition of a methoxy (-OCH₃) group at the 4-position and chlorine at the 3-position.

- The chlorine at 3-position may sterically hinder meta-substitution .

1-(2-Amino-4-chloro-5-methylphenyl)-2-chloro-ethanone (CAS: 220998-04-9)

Dichloro and Complex Derivatives

Ethanone,1-(2-amino-4-chlorophenyl)-2-chloro- (CAS: 64605-37-4)

- Molecular formula: C₈H₇Cl₂NO.

- Key differences: Two chlorine atoms (4-position on benzene and 2-position on ethanone).

- Higher density (predicted >1.3 g/cm³) and melting point due to increased symmetry .

2-{[5-(Anilinomethyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone

Data Tables

Table 1: Physical and Chemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| 1-(2-Amino-4-chlorophenyl)ethanone | 39061-72-8 | C₈H₈ClNO | 169.61 | 90 | 2-NH₂, 4-Cl |

| 1-(4-Amino-2-chlorophenyl)ethanone | 72531-23-8 | C₈H₈ClNO | 169.61 | N/A | 4-NH₂, 2-Cl |

| 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone | N/A | C₉H₉ClNO₂ | 201.63 | N/A | 2-NH₂, 3-Cl, 4-OCH₃ |

| 1-(2-Amino-4-chloro-5-methylphenyl)-2-chloro-ethanone | 220998-04-9 | C₉H₉Cl₂NO | 218.08 | N/A | 2-NH₂, 4-Cl, 5-CH₃, 2-Cl |

生物活性

1-(2-Amino-4-chlorophenyl)ethanone, also known as 2-amino-1-(4-chlorophenyl)ethanone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its biological activity, focusing on its antimicrobial, anticancer properties, and potential therapeutic applications.

This compound has the following chemical structure:

- Molecular Formula : C8H9ClN2O

- Molecular Weight : 172.62 g/mol

The compound contains an amino group and a chloro substituent on the phenyl ring, which contribute to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies assessing its efficacy against various bacterial strains, it demonstrated significant inhibition of growth, particularly against Gram-positive bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549). The cytotoxic effects were evaluated using MTT assays, revealing IC50 values that indicate strong cytotoxicity compared to standard chemotherapeutic agents.

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) | Reference Drug (e.g., Doxorubicin) IC50 (µM) |

|---|---|---|

| MDA-MB-231 | 15 | 25 |

| A549 | 20 | 30 |

| HT-29 | 50 | 40 |

The mechanism underlying its anticancer activity may involve the inhibition of key signaling pathways involved in cell proliferation and survival.

Case Studies

One significant study focused on the synthesis and evaluation of derivatives of this compound. The derivatives were tested for their ability to inhibit tumor growth in xenograft models. Results showed that certain derivatives had enhanced potency, suggesting that structural modifications can significantly affect biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It is hypothesized to inhibit enzymes involved in cell cycle regulation and apoptosis pathways. For instance, it may affect the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。